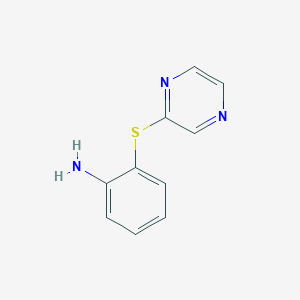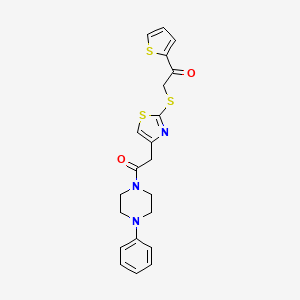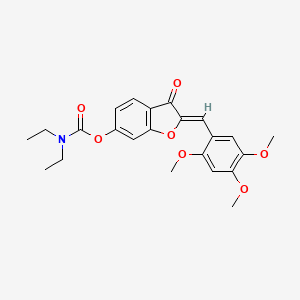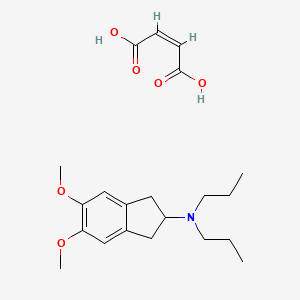
2-(2-Pyrazinylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Pyrazinylsulfanyl)aniline” is a chemical compound with the CAS Number: 129242-49-5 . It has a molecular weight of 203.27 and its IUPAC name is 2-(2-pyrazinylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of “2-(2-Pyrazinylsulfanyl)aniline” is represented by the linear formula C10H9N3S . The InChI code for this compound is 1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 . Theoretical methods for calculation of phenol/aniline redox properties can be used to validate the accuracy of the measured potentials .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antimicrobial Activity
2-(2-Pyrazinylsulfanyl)aniline derivatives have been studied for their role in the synthesis of novel heterocyclic disazo dyes. These dyes show significant antimicrobial activity, making them potentially useful in medical and industrial applications. The detailed synthesis process and the absorption characteristics of these dyes have been examined, highlighting their potential in various fields (Karcı et al., 2009).
2. Reactivity and Regioselectivity in Chemical Reactions
The compound has been utilized in studies exploring the Diels-Alder reactions with alkynes, yielding various aniline derivatives. These studies provide insights into the reactivity and regioselectivity of 2-(2-Pyrazinylsulfanyl)aniline in chemical synthesis, which is crucial for developing new pharmaceuticals and materials (Kranjc & Kočevar, 2005).
3. Environmental Applications in Aniline Degradation
Research involving the degradation of aniline, a toxic industrial chemical, has employed derivatives of 2-(2-Pyrazinylsulfanyl)aniline. Studies have investigated the effectiveness of rice straw biochar in activating persulfate for aniline degradation, which is significant for environmental remediation efforts (Wu et al., 2018).
4. Development of Fluorescent Materials
This chemical has been used in the development of tunable fluorophores, which are important in imaging and sensor technology. The structural, electrochemical, and photophysical properties of these materials can be adjusted for various applications, making them valuable in scientific research and technology (Liddle et al., 2007).
5. Electroluminescence and Optoelectronic Applications
Studies have also focused on the synthesis and application of compounds derived from 2-(2-Pyrazinylsulfanyl)aniline in the field of optoelectronics, particularly in the development of electroluminescent materials. This research is pivotal for advancing the technology in organic light-emitting diodes (OLEDs) and other display technologies (Vezzu et al., 2010).
Safety and Hazards
The safety information for “2-(2-Pyrazinylsulfanyl)aniline” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that arylamines, a group to which this compound belongs, are generally very reactive towards electrophilic aromatic substitution .
Mode of Action
Arylamines, such as this compound, are known to be highly reactive and undergo various substitution reactions . The strongest activating and ortho/para-directing substituents are the amino (-NH 2) and hydroxyl (-OH) groups .
Biochemical Pathways
It is known that arylamines can influence a variety of metabolic processes .
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
Arylamines are known to be highly reactive and can undergo various chemical reactions, potentially leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of arylamines .
Eigenschaften
IUPAC Name |
2-pyrazin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSPGDPAJKWVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)



![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3005401.png)

![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)
![3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3005407.png)

![N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3005411.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005412.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3005413.png)
![N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B3005415.png)